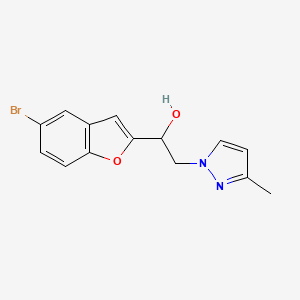![molecular formula C17H24N2O3 B2562426 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide CAS No. 921810-95-9](/img/structure/B2562426.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H22N2O4. The exact 3D structure is not provided in the search results.Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structure of our compound suggests potential as an antiviral agent, possibly through interaction with viral proteins or interfering with viral replication mechanisms.
Anti-inflammatory Activity
The indole nucleus is a common feature in many anti-inflammatory drugs. The compound could be explored for its anti-inflammatory effects, potentially by modulating inflammatory cytokines or inhibiting enzymes like cyclooxygenases or lipoxygenases involved in the inflammatory response .
Anticancer Activity
Indole derivatives are known to possess anticancer activities. They may work by inducing apoptosis in cancer cells, inhibiting cell proliferation, or interfering with signaling pathways critical for cancer cell survival and metastasis .
Antioxidant Properties
The indole scaffold is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress-induced damage. This compound could be studied for its ability to scavenge free radicals or enhance the body’s endogenous antioxidant defenses .
Antimicrobial Effects
Indole derivatives have shown efficacy against a variety of microbial pathogens. The compound could be researched for its antimicrobial potential, possibly through disruption of microbial cell walls or inhibition of essential bacterial enzymes .
Antidiabetic Potential
Some indole derivatives have been identified to have antidiabetic effects, likely through modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues .
Neuroprotective Effects
Given the structural complexity of the compound, it may have neuroprotective properties, such as preventing neurodegeneration or promoting neural regeneration. This could be particularly relevant in the context of diseases like Alzheimer’s or Parkinson’s .
Material Science Applications
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)9-14(20)18-11-6-7-12-13(8-11)22-10-17(4,5)15(21)19-12/h6-8H,9-10H2,1-5H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYCJBLORHYLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC(C)(C)C)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2562343.png)
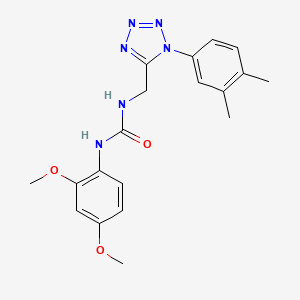
![(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile](/img/structure/B2562350.png)
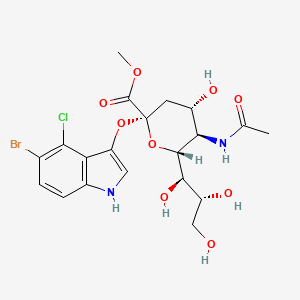
![N~4~-(4-fluorophenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2562353.png)

![2-benzamido-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2562356.png)
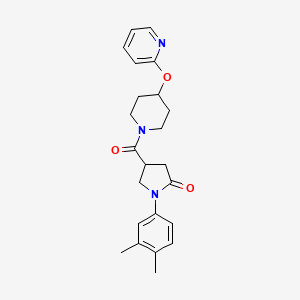

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2562359.png)
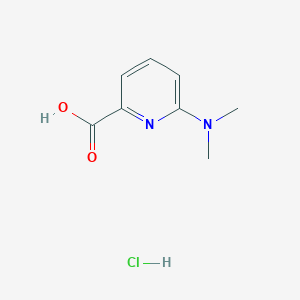
![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)
![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562363.png)
